B1576991 Penaeidin-4C

Penaeidin-4C

Cat. No.: B1576991
Attention: For research use only. Not for human or veterinary use.
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Description

Penaeidin-4C is a class of antimicrobial peptide (AMP) belonging to the penaeidin family, which are key effector molecules in the innate immune system of penaeid shrimp . These peptides are characterized by a unique two-domain structure: an N-terminal proline-rich domain (PRD) and a C-terminal domain containing a stable, cysteine-rich region (CRD) with six conserved cysteine residues that form disulfide bridges, contributing to its structural stability . This structure underpins its broad-spectrum antimicrobial activity. Penaeidins are primarily active against Gram-positive bacteria and display significant antifungal properties against various filamentous fungi . Research indicates that penaeidin genes are constitutively expressed in shrimp haemocytes and are upregulated upon microbial challenge, highlighting their role in innate immunity . In scientific research, this compound and its analogues are valuable tools for studying innate immunity in invertebrates . Furthermore, their potent activity makes them promising candidates for exploring applications in agricultural science, such as engineering disease resistance in crops . One study demonstrated that expressing a related penaeidin (Penaeidin4-1) in transgenic plants conferred enhanced resistance to major fungal pathogens like Sclerotinia homoecarpa and Rhizoctonia solani . The molecular mechanism of penaeidins is thought to involve the disruption of microbial membranes and chitin binding, which is crucial for antifungal activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Gram+, Fungi,

sequence

YSSGYTRPLPKPSRPIFIRPIGCDVCYGIPSSTARLCCFRYGDCCHR

Origin of Product

United States

Molecular Architecture and Structural Determinants of Penaeidin 4c

Primary Sequence Characterization and Isoform Diversity of Penaeidin-4C

The penaeidin family is categorized into different classes based on their primary amino acid sequences. biorxiv.orgresearchgate.net this compound belongs to the PEN4 class, which was first identified in Litopenaeus vannamei and Litopenaeus setiferus. mdpi.com This class is characterized by having significantly shorter proline-rich and cysteine-rich domains compared to other penaeidin classes like PEN3. mdpi.com For instance, PEN4 peptides are typically 47 residues long, whereas PEN3 peptides can be up to 63 residues. mdpi.com

The diversity within the penaeidin family is extensive, with numerous isoforms identified in various shrimp species. nih.govresearchgate.net In L. vannamei, several isoforms of penaeidin 4, including 4a and 4c, have been reported. nih.govresearchgate.net This isoform diversity is a result of amino acid substitutions and deletions within both the PRD and CRD, contributing to the wide range of antimicrobial activities observed among different penaeidins. core.ac.uk

Table 1: this compound and Related Isoforms

Class Isoform Species of Origin
PEN4 This compound (Lv4c) Litopenaeus vannamei
PEN4 Penaeidin-4a (Lv4a) Litopenaeus vannamei

Distinctive Domain Organization: Proline-Rich N-Terminal Domain (PRD) and Cysteine-Rich C-Terminal Domain (CRD)

The hallmark of the penaeidin structure is its two-domain organization. The N-terminal domain is rich in proline residues, while the C-terminal domain is characterized by the presence of six conserved cysteine residues that form three intramolecular disulfide bonds. biorxiv.orgresearchgate.netifremer.fr

The proline-rich domain (PRD) of penaeidins is generally less conserved in its amino acid sequence and varies in length among the different classes. mdpi.comnih.gov In Penaeidin-4, the PRD is notably shorter than in other classes. mdpi.com This domain is believed to be largely unconstrained and flexible. nih.govnih.gov

Functionally, the PRD is a key determinant of the antimicrobial activity of penaeidins. mdpi.com Research on Penaeidin-4 has shown that the PRD alone can exhibit antimicrobial activity with the same target specificity as the full-length peptide. nih.gov This suggests that the divergence in the PRD sequence among different penaeidin classes can lead to variations in their antimicrobial functions. nih.gov The PRD is thought to interact with the 70S ribosome in bacteria, thereby disrupting protein synthesis through a non-lytic mechanism. mdpi.com

The cysteine-rich domain (CRD) is more conserved across the penaeidin family compared to the PRD. researchgate.netmdpi.com It contains six cysteine residues that form three intramolecular disulfide bridges, which are crucial for stabilizing the tertiary structure of this domain. biorxiv.orgifremer.fr The arrangement of these disulfide bonds has been determined for some penaeidin homologs. For instance, in a penaeidin-3 analog, the disulfide bond topology was identified as Cys32-Cys47, Cys48-Cys55, and Cys36-Cys54. nih.gov This network of disulfide bonds creates a stable, well-defined structure. nih.gov

The CRD of this compound, like other penaeidins, contains an amphipathic α-helix. mdpi.com This structural feature, combined with the domain's positive charge, is thought to be important for its interaction with microbial membranes. nih.gov The conserved tertiary structure of the CRD, constrained by the disulfide bonds, is a common feature across different penaeidin classes. nih.govnih.gov

Structural Specificities and Functional Contributions of the Proline-Rich Domain in this compound

Advanced Methodologies for this compound Structural Elucidation

The determination of the three-dimensional structure of peptides like this compound relies on a combination of advanced analytical techniques. These methods provide detailed insights into the molecular architecture and conformational dynamics of these molecules. creative-biostructure.com

Spectroscopic techniques are fundamental in the structural analysis of peptides. Circular dichroism (CD) analysis has been used to study the secondary structural characteristics of penaeidins, revealing features like α-helices within the CRD. nih.gov Mass spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS, has been instrumental in determining the molecular weights of penaeidins and confirming the presence of disulfide bridges through the analysis of native and reduced/alkylated peptides. ifremer.frnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for determining the solution structures of penaeidins. creative-biostructure.com Two-dimensional proton NMR (¹H NMR) studies have been conducted on synthetic Penaeidin-4 from L. setiferus (Pen4-1) and a recombinant Penaeidin-3 analog. nih.govnih.gov These studies have confirmed the unconstrained nature of the PRD and the well-defined, disulfide-stabilized structure of the CRD, which includes an amphipathic helix. nih.govnih.gov NMR is particularly well-suited for studying the structure of peptides in the size range of penaeidins (5-25 kDa) and can provide information about flexible regions that are difficult to crystallize. creative-biostructure.com The combination of these advanced techniques has been crucial in building a comprehensive understanding of the structure-function relationships of the penaeidin family.

Table 2: Compound Names Mentioned

Compound Name
This compound
Penaeidin-4a
Penaeidin-4d
Penaeidin-3
LVPen3
Pen4-1
Proline
Cysteine
Arginine
Glycine (B1666218)
Leucine
Phenylalanine
Alanine
Threonine
Aspartic acid
Glutamic acid
Lysine
Isoleucine
Valine
Asparagine
Tryptophan
Serine
AP24 protein
Bac-7
Bactenecins
Calmodulin
Cellobiohydrolase I
Crustins
Defensins
Drosocin
Drosomycin
Endothelin
Kuruma shrimp
Lysozyme
Maurotoxin
Metchnikowin
Sarcotoxins
Stylicins
Tachyplesin
Thanatin
Troponin-C
Trypsin
Anti-lipopolysaccharide factors (ALFs)
Apidaecins
Attacins
Big defensin
Diptericin

Computational Modeling and Molecular Dynamics Simulations of this compound Conformational Dynamics

Computational modeling and molecular dynamics (MD) simulations serve as powerful tools to investigate the three-dimensional structure and dynamic behavior of peptides like this compound at an atomic level. While extensive, specific molecular dynamics studies on the conformational dynamics of this compound are not widely available in published literature, a high-quality structural model and data from closely related penaeidins allow for significant insights into its likely behavior.

Computational Structural Modeling

In the absence of an experimentally determined structure via methods like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy, a reliable 3D model of this compound has been generated through high-accuracy computational prediction methods. The AlphaFold protein structure database, for instance, provides a predicted model for this compound from the whiteleg shrimp, Penaeus vannamei. rsc.org This model is characterized by a very high per-residue confidence score (pLDDT > 90) for the majority of its structure, indicating a high degree of accuracy in the predicted local atomic arrangement.

The model confirms the archetypal penaeidin architecture, which consists of two distinct domains: an N-terminal Proline-Rich Domain (PRD) and a C-terminal Cysteine-Rich Domain (CRD). core.ac.uk Penaeidin-4 isoforms are noted as being the shortest among the penaeidin classes, typically around 47 amino acids in length. nih.govmdpi.com

Table 1: this compound Sequence and Domain Organization

Domain Sequence Residue Range (Typical) Key Features
Proline-Rich Domain (PRD) YSSGYTRPLPKPSRPIFIRPI 1-21 High content of proline residues; likely flexible and extended structure.
Cysteine-Rich Domain (CRD) GCDVCYGI PSSTARLCCFRYGDCCHR 22-47 Six conserved cysteine residues forming three disulfide bonds; contains an α-helical segment.

Sequence data derived from patent and database entries. justia.comgoogle.com

Inferred Conformational Dynamics from Homologous Structures

Detailed structural studies on the closely related Penaeidin-3 provide a robust framework for understanding the likely conformational dynamics of this compound. researchgate.netnih.gov NMR studies combined with simulated annealing calculations on Penaeidin-3 revealed that its two domains exhibit markedly different dynamic properties. researchgate.netnih.gov

Proline-Rich Domain (PRD): The PRD of Penaeidin-3 was found to be largely unstructured and highly flexible in solution. researchgate.netnih.gov Given the similar high proline content, the PRD of this compound is predicted to adopt a similar unconstrained, extended conformation. This flexibility could be crucial for its function, potentially facilitating interactions with microbial membranes or intracellular targets. Proline-rich regions in other antimicrobial peptides (AMPs) are known to be critical for targeting intracellular machinery, such as ribosomes. tandfonline.commdpi.com

Cysteine-Rich Domain (CRD): In stark contrast, the CRD of Penaeidin-3 displays a well-defined, globular, and compact structure. nih.gov This structural rigidity is enforced by three intramolecular disulfide bonds that tightly link the different parts of the domain. The core of the CRD features an amphipathic α-helix. mdpi.comnih.gov It is highly probable that the CRD of this compound adopts a similar stable fold, with the disulfide bridges significantly restricting its conformational freedom. This stable, folded structure likely serves as a scaffold, presenting key charged and hydrophobic residues to the solvent, which is a characteristic feature of many AMPs required for antimicrobial activity. nih.gov

Prospective Molecular Dynamics Simulations

Molecular dynamics simulations of this compound, though not yet published, would be instrumental in exploring several key aspects of its structure-function relationship. Such simulations typically model the peptide in an aqueous environment, often in the presence of a lipid bilayer mimicking a bacterial membrane.

The primary objectives of MD simulations on this compound would include:

Assessing Domain Flexibility: Quantifying the intrinsic flexibility of the PRD and the rigidity of the CRD, and understanding how the two domains move relative to each other.

Solvent Interactions: Analyzing the interaction of the peptide's surface residues with water and ions, providing insight into its solubility and the presentation of its amphipathic character.

Membrane Interaction and Permeation: Simulating the process of this compound approaching and binding to a model bacterial membrane. These simulations could reveal the specific residues that anchor the peptide to the lipid headgroups and the subsequent conformational changes that may facilitate its translocation across the membrane, a known mechanism for proline-rich AMPs. rsc.org

Structural Stability: Validating the stability of the disulfide bonds within the CRD and observing how they constrain the domain's structure over time.

Computational studies on other proline-rich AMPs have successfully used MD simulations to understand how dimerization and specific chemical modifications can enhance membrane interaction and antimicrobial potency, highlighting the power of this approach. rsc.org Therefore, future computational studies on this compound will be invaluable in elucidating the precise atomic-level details of its mechanism of action.

Table 2: Predicted Structural Elements of this compound

Domain Predicted Secondary Structure Predicted Dynamics Functional Implication
PRD Primarily random coil / extended conformation High flexibility Target recognition, initial membrane interaction

| CRD | α-helix and coil regions | Structurally rigid due to disulfide bonds | Stable structural scaffold, amphipathic surface for membrane disruption/interaction |

Bioactivity Spectrum and Mechanistic Investigations of Penaeidin 4c

Comprehensive Analysis of Penaeidin-4C's Antimicrobial Spectrum

Penaeidins are a diverse family of antimicrobial peptides (AMPs) that serve as crucial components of the innate immune system in shrimp. nih.gov The class 4 penaeidins, including isoforms like this compound, exhibit a unique bioactivity profile characterized by target specificity. nih.govnih.gov These peptides are structurally distinct, with alignments revealing that the PEN4 class has notably shorter proline-rich and cysteine-rich domains compared to other classes like PEN3. mdpi.com Generally, penaeidins show potent activity against Gram-positive bacteria and fungi, with more moderate effects on Gram-negative species. researchgate.net

Research on a chemically synthesized penaeidin class 4 isoform, Pen4-1, has demonstrated its efficacy against specific Gram-positive bacteria. nih.gov This peptide proved effective against Micrococcus luteus and Aerococcus viridans, the latter being a known pathogen in crustaceans. nih.gov However, Pen4-1 showed no inhibitory activity against Bacillus megaterium, even at concentrations up to 50 μM. nih.gov This contrasts with the activity of class 2 and 3 penaeidins, which do inhibit B. megaterium, highlighting a previously unobserved level of target-species specificity for the class 4 penaeidins. nih.govnih.gov This specificity suggests a potential division of antimicrobial functions among the different penaeidin families. nih.gov Studies have indicated that Penaeidin-4 is the most potent bactericide among the penaeidins. nih.gov

Interactive Table: Efficacy of Penaeidin Class 4 (Pen4-1) Against Gram-Positive Bacteria

Bacterial SpeciesPathogenicityObserved Effect of Pen4-1Citation
Micrococcus luteusGeneralActive Inhibition nih.gov
Aerococcus viridansCrustacean PathogenActive Inhibition nih.gov
Bacillus megateriumGeneralNo Inhibition (up to 50 μM) nih.gov

Penaeidin-4 displays significant antifungal properties, particularly against filamentous fungi. nih.govresearchgate.net Synthetic Pen4-1 has been shown to be a highly effective agent against the broad-spectrum pathogen Fusarium oxysporum. nih.govnih.gov At inhibitory concentrations, it exerts a complex influence on the fungus's reproductive growth, leading to the suppression of spore formation. nih.govnih.gov This inhibition of sporulation at low concentrations could be a key mechanism for preventing the spread or reinfection of fungal diseases in the host. nih.gov Notably, the proline-rich domain (PRD) of Pen4-1 by itself is sufficient to produce a similar effect on the growth morphology of F. oxysporum. nih.gov The peptide is also effective against other fungal species, including Botrytis cinerea and Penicillium crustosum. nih.gov The broader penaeidin family is recognized for its wide-ranging fungicidal activity against various filamentous fungi and yeasts. frontiersin.orgcore.ac.uk

Interactive Table: Antifungal Spectrum of Penaeidin Class 4 (Pen4-1)

Fungal SpeciesTypeObserved Effect of Pen4-1Citation
Fusarium oxysporumFilamentous FungusEffective Inhibition; Suppression of spore formation nih.govnih.gov
Botrytis cinereaFilamentous FungusEffective Inhibition nih.gov
Penicillium crustosumFilamentous FungusEffective Inhibition nih.gov

The activity of Penaeidin-4 against Gram-negative bacteria appears to be limited compared to its effects on Gram-positive bacteria and fungi. nih.govresearchgate.net Assays using synthetic Pen4-1 from L. setiferus showed no inhibitory activity against several Gram-negative species, including Escherichia coli, Vibrio vulnificus, Salmonella typhimurium, and Klebsiella pneumoniae. nih.gov However, some studies on the broader penaeidin family suggest a moderate level of activity against Gram-negative strains. researchgate.net For instance, another penaeidin, rLvBigPEN, demonstrated inhibitory capabilities against Gram-negative bacteria such as Vibrio parahaemolyticus, Aeromonas hydrophila, Pseudomonas aeruginosa, and E. coli, with minimal inhibitory concentration (MIC) values ranging from 12.5 to 25 μM. nih.gov This suggests that while some penaeidins can interact with and inhibit Gram-negative bacteria, the efficacy of class 4 isoforms may be more restricted. nih.govnih.gov

Interactive Table: Efficacy of Penaeidin Class 4 (Pen4-1) Against Gram-Negative Bacteria

Bacterial SpeciesObserved Effect of Pen4-1Citation
Escherichia coli 363No Inhibition nih.gov
Vibrio vulnificusNo Inhibition nih.gov
Salmonella typhimuriumNo Inhibition nih.gov
Klebsiella pneumoniaeNo Inhibition nih.gov

Antifungal Potency and Modalities Against Filamentous Fungi and Yeast

Elucidation of this compound's Antiviral Activities

Penaeidins have been identified as a novel family of antiviral effectors against the White Spot Syndrome Virus (WSSV), a major pathogen in shrimp aquaculture. nih.govnih.govbiorxiv.org Studies on four penaeidins from Litopenaeus vannamei, including PEN4, revealed that their expression was significantly induced in shrimp hemocytes during the early stages of WSSV infection. nih.govnih.gov To investigate their role, in vivo experiments using RNA interference (RNAi) were conducted. nih.gov The knockdown of each penaeidin, including PEN4, led to increased viral loads and made the shrimp more susceptible to WSSV. nih.govnih.gov Conversely, the survival rate of these shrimp could be rescued by injecting recombinant penaeidins. nih.govnih.gov These findings strongly indicate that PEN4, along with other penaeidins, plays a crucial role in inhibiting WSSV replication in vivo and protecting the host against the virus. nih.gov

The antiviral mechanism of penaeidins involves blocking the entry of WSSV into host cells. nih.govnih.gov Research has shown that penaeidins can be located on the outer surface of the WSSV virion. nih.govbiorxiv.org When co-incubated with WSSV, each of the four tested recombinant penaeidins, including PEN4, inhibited the internalization of the virus into hemocytes. nih.govnih.gov This suggests that penaeidins physically interact with the WSSV virion, thereby preventing viral infection. biorxiv.orgbiorxiv.org

However, the precise interaction mechanism differs among penaeidins. Studies demonstrated that other penaeidins, such as BigPEN and PEN2, directly interact with specific viral envelope proteins like VP28 and VP24. nih.govnih.gov These interactions disrupt the binding of the virus to host cell receptors, effectively blocking viral entry. nih.govnih.gov Interestingly, the same study found that PEN4 did not interact with the tested WSSV envelope proteins. nih.govnih.gov Despite this, its localization on the virion surface and its ability to inhibit viral internalization confirm its role as an antiviral effector, though its exact mechanism for blocking viral entry may differ from that of other penaeidins. nih.govnih.govresearchgate.net

Interactive Table: Mechanistic Roles of L. vannamei Penaeidins Against WSSV

PenaeidinInteraction with WSSV Envelope ProteinsEffect on Viral InternalizationAntiviral MechanismCitation
PEN4 No interaction detectedInhibited Located on virion outer surface, blocks entry via an uncharacterized mechanism. nih.govnih.gov
BigPEN Interacts with VP28Inhibited Disrupts VP28-Rab7 interaction, blocking viral entry. nih.govnih.gov
PEN2 Interacts with VP24Inhibited Competitively binds VP24, releasing it from the pIgR receptor. nih.govnih.gov
PEN3 Interacts with envelope proteinsInhibited Binds to viral envelope proteins to block entry. nih.gov

Cellular and Molecular Mechanisms of Action of this compound

Interactions with Microbial Cellular Components, Including Ribosomes and Membranes

The dual-domain structure of penaeidins facilitates a multi-pronged attack on microbial cells. The cationic nature of penaeidins allows the amphipathic C-terminal domain to target and interact with the negatively charged components of bacterial membranes. mdpi.com While this interaction with the membrane is a crucial first step, the primary antimicrobial activity of many penaeidins stems from the proline-rich domain's ability to interfere with intracellular processes. mdpi.com

Specifically, the proline-rich domain of penaeidins can penetrate the bacterial cell and interact with the 70S ribosome, a vital component of the bacterial protein synthesis machinery. mdpi.com This interaction disrupts the translational process, leading to the inhibition of bacterial growth. mdpi.com Some antimicrobial peptides are known to bind within the peptide exit tunnel of the large ribosomal subunit, effectively blocking the nascent polypeptide chain. oncotarget.commdpi.com While the precise binding site of this compound on the ribosome is a subject of ongoing research, its interference with protein synthesis is a confirmed mechanism of action. mdpi.com Furthermore, some penaeidins have demonstrated the ability to bind to bacterial DNA, suggesting another potential intracellular target. nih.gov

Influence on Microbial Growth Morphology and Reproductive Processes (e.g., Fungal Sporulation)

Penaeidins, particularly those in class 4, have a notable impact on the growth and reproductive strategies of fungi. nih.gov Research on Penaeidin-4 has shown that at inhibitory concentrations, it can suppress spore formation in fungi such as Fusarium oxysporum. nih.govresearchgate.net This inhibition of sporulation is a critical function, as it can prevent the spread and reinfection of fungal pathogens. nih.gov Instead of producing spores, the fungus is induced to favor hyphal growth, often resulting in abnormal vegetative structures, a phenomenon sometimes referred to as hyperbranching. nih.gov

The proline-rich domain of Penaeidin-4 has been identified as sufficient to induce these morphological changes in F. oxysporum, indicating its independent functionality in antifungal activity. nih.gov This targeted disruption of a key reproductive process underscores the specialized bioactivity of this class of penaeidins.

Microbial TargetObserved Effect of Penaeidin-4Reference
Fusarium oxysporumSuppression of spore formation, induction of abnormal hyphal growth nih.gov
Gram-positive bacteria (M. luteus, A. viridans)Inhibition of growth nih.gov
Gram-negative bacteria (E. coli)Inhibitory at relatively high concentrations plos.org

Immune Cell Recognition and Agglutination Properties in Host Defense

In their native biological context within shrimp, penaeidins are integral to the innate immune response. They are synthesized and stored in granular hemocytes and are released into the plasma upon microbial challenge. nih.govnih.gov An important aspect of their function is the ability to agglutinate, or clump together, bacteria. ifremer.fr This agglutination is a key defense mechanism, as it can immobilize pathogens and facilitate their clearance by the host's immune system. researchgate.netaai.org

Lectins, which are carbohydrate-binding proteins, often play a role in this recognition and agglutination process. researchgate.netaai.org While the specific mechanisms for this compound are still being elucidated, the general ability of penaeidins to participate in agglutination highlights their role not just as direct antimicrobial agents, but also as modulators of the broader immune defense. ifremer.fr

Genetic Basis and Expression Dynamics of Penaeidin 4c

Genomic Organization and Gene Structure of Penaeidin-4C Loci

The penaeidin gene family in the Pacific white shrimp, Litopenaeus vannamei, is composed of at least three distinct classes: PEN2, PEN3, and PEN4. nih.gov Each of these classes, including the one that encodes this compound, originates from a unique gene locus. nih.govcapes.gov.br This indicates that the diversity observed within the penaeidin family is not due to alternative splicing of a single gene but rather to the presence of multiple genes.

The structure of penaeidin genes is characterized by a conserved leader peptide, an N-terminal proline-rich domain, and a C-terminal cysteine-rich domain. nih.govcapes.gov.br The isoform diversity within each penaeidin class, including the various forms of PEN4, is a result of polymorphism within each specific gene locus. nih.govcapes.gov.br This genetic variation, arising from substitutions and deletions, contributes to the wide range of penaeidin isoforms observed at the mRNA level. nih.gov The genomic regions located upstream of each penaeidin gene have been identified as the drivers of their transcription. nih.govcapes.gov.br

A study on the Indian white shrimp, Fenneropenaeus indicus, identified a penaeidin sequence (Fein-Penaeidin) with an open reading frame encoding a 77-amino acid peptide, which includes a 19-amino acid signal peptide. nih.govcore.ac.uk This structure, comprising a proline-rich N-terminus and a cysteine-rich C-terminus with six cysteine residues, is a hallmark of the penaeidin family. nih.govcore.ac.uk

Transcriptional Regulation of this compound Gene Expression

The expression of the this compound gene is a dynamic process, intricately regulated by various factors, including pathogen challenges and endogenous immune pathways.

Inducibility by Specific Pathogen Challenges (Bacterial and Viral)

The expression of penaeidins, including PEN4, is significantly induced upon encountering pathogens. In L. vannamei, infection with White Spot Syndrome Virus (WSSV) leads to a marked increase in the expression of four identified penaeidins in the hemocytes during the early stages of infection. nih.govresearchgate.netresearchgate.netbiorxiv.org Similarly, challenges with the Gram-negative bacterium Vibrio parahaemolyticus also trigger a significant upregulation of these penaeidins in the early infection phase. nih.govbiorxiv.org

Specifically, PEN4 expression has been observed to be upregulated in L. vannamei and Fenneropenaeus indicus in response to infections by Vibrio harveyi and V. parahaemolyticus. researchgate.net In F. indicus, a bacterial challenge led to the upregulation of Fein-Penaeidin mRNA, with peak expression occurring 6 hours post-injection. nih.govcore.ac.uk Another study on L. vannamei challenged with V. harveyi showed a significant upregulation of penaeidin-4 at 18, 24, 36, and 48 hours post-infection. researchgate.net

Dissection of Upstream Regulatory Pathways Governing this compound Expression (e.g., Toll and IMD pathways)

The Toll and Immune Deficiency (IMD) pathways are central to the regulation of antimicrobial peptide gene expression in invertebrates. nih.govcreative-diagnostics.com In Drosophila, the Toll pathway is primarily activated by Gram-positive bacteria and fungi, while the IMD pathway responds mainly to Gram-negative bacteria. nih.gov Both pathways culminate in the activation of NF-κB-like transcription factors that translocate to the nucleus to induce the expression of AMP genes. creative-diagnostics.comsemanticscholar.org

In shrimp, the Toll pathway is implicated in the regulation of penaeidin expression. semanticscholar.orgplos.org The transcription factors Dorsal and Relish, which are key components of the Toll and IMD pathways respectively, are involved in this regulation. nih.gov Studies have shown that the knockdown of Dorsal or Relish can affect the expression of penaeidins in response to WSSV infection. nih.gov

Role of Endogenous Immune Regulators and Modulators (e.g., LvSARM)

Endogenous molecules play a critical role in fine-tuning the immune response to prevent excessive inflammation and tissue damage. One such regulator is the Sterile-Alpha and Armadillo Motif-containing protein (SARM). In L. vannamei, LvSARM has been identified as a negative regulator of the Toll pathway. semanticscholar.orgplos.org

The expression of LvSARM itself is responsive to infections with Vibrio alginolyticus and WSSV in various tissues, including hemocytes, gills, hepatopancreas, and intestine. semanticscholar.orgplos.org Functional studies have shown that silencing LvSARM through RNA interference leads to an increased expression of penaeidins. semanticscholar.orgplos.org This suggests that LvSARM acts as a brake on the Toll pathway, and its downregulation allows for a more robust expression of AMPs like penaeidins during an infection. semanticscholar.org

Spatial and Temporal Expression Profiles of this compound

The expression of this compound is not uniform throughout the shrimp's body or over time, exhibiting distinct tissue-specific and temporal patterns in response to immune stimuli.

Tissue-Specific Expression Patterns (e.g., Hemocytes, Gills, Hepatopancreas) in Response to Stimuli

In healthy, unchallenged L. vannamei, penaeidins, including PEN4, are predominantly expressed in the hemocytes. nih.gov Hemocytes, the circulating immune cells of shrimp, are a primary site for the synthesis and storage of these antimicrobial peptides.

Following a pathogenic challenge, the expression of penaeidins can be detected in other tissues as well. In F. indicus, Fein-Penaeidin was found to be constitutively expressed in hemocytes, heart, gills, muscles, intestine, hepatopancreas, and eyestalk. nih.govcore.ac.uk This broad distribution suggests a systemic role for penaeidins in the shrimp's immune defense. The presence of penaeidin-expressing hemocytes has been confirmed in the midgut epithelium of shrimp, highlighting the role of these cells in gut immunity.

Upon infection with V. alginolyticus or WSSV, the expression of the negative regulator LvSARM changes in a tissue-specific manner. For instance, in hemocytes, LvSARM expression is initially downregulated after WSSV infection, followed by a gradual increase. semanticscholar.org In contrast, in the hepatopancreas and intestine, its expression shows no obvious changes after challenges with PBS, WSSV, or V. alginolyticus. semanticscholar.org These tissue-specific regulatory dynamics likely contribute to the differential expression of penaeidins in various parts of the shrimp's body during an immune response.

Developmental Stage-Dependent Expression Dynamics and Ontogenetic Relevance

The expression of penaeidin genes, including the class to which this compound belongs, is intricately linked to the developmental stages of penaeid shrimp, highlighting its importance from early life through to adulthood. Research has shown that the transcripts for the penaeidin family of antimicrobial peptides are detectable from very early in the life cycle of Penaeus vannamei.

Utilizing RT-PCR analyses, penaeidin mRNAs have been identified as early as the Nauplius V larval stage. nih.gov However, the localization of both the transcripts and the mature peptides within specific cells becomes more evident in later stages. Through in situ hybridization and immunohistochemistry, penaeidin transcripts and the resulting peptides have been specifically located in a small number of hemocytes beginning at the Mysis II larval stage and in post-larvae. nih.gov This suggests a gradual activation and cellular storage of these immune effectors as the larva develops. The expression appears to be exclusive to hemocytes, as no detection has been reported in other cell types during these developmental phases. nih.gov

Studies focusing on later developmental stages provide further insight. In Litopenaeus vannamei post-larvae, the expression of the Penaeidin-4 (Pen4) gene has been shown to be rapidly upregulated in response to the microbial environment. unirioja.es For instance, Pen4 expression increased significantly at 3 hours post-exposure in one experimental system and at 6 hours in another, indicating a swift transcriptional response. unirioja.es While not specific to the -4C isoform, analysis of Penaeidin-3 expression throughout the ontogeny of L. vannamei revealed its transcription from post-larva 11 onwards, reaching levels comparable to those in adult shrimp. researchgate.net

The ontogenetic relevance of this compound expression is tied to the development of the shrimp's innate immune system. The presence and regulated expression of penaeidins throughout the larval stages, a period of high susceptibility to infectious diseases, underscore their critical role in providing immune protection before the immune system is fully matured. nih.gov Furthermore, beyond their direct antimicrobial function, penaeidins may be involved in other crucial developmental processes, such as the synthesis and reinforcement of the chitinous exoskeleton during the molting cycle. nih.gov

Table 1: Developmental Expression of Penaeidins in Shrimp

Developmental StagePenaeidin Expression DetailsDetection MethodReference
Nauplius VPenaeidin mRNA transcripts are present.RT-PCR nih.gov
Zoea (I, II, III)Penaeidin expression detected, though peptide localization in hemocytes is not yet prominent.RT-PCR nih.gov
Mysis IIPenaeidin transcripts and peptides are localized in a few hemocytes.In situ hybridization, Immunohistochemistry nih.gov
Post-Larva 1 and 8Peptides and transcripts localized in hemocytes.In situ hybridization, Immunohistochemistry nih.gov
Post-Larvae (general)Penaeidin-4 (Pen4) gene is rapidly up-regulated in response to microbial presence.Quantitative RT-PCR unirioja.es
Post-Larva 11 to AdultPenaeidin-3 expression is sustained at levels similar to those in adults.RT-PCR researchgate.net

Post-Translational Processing and Maturation Pathways of this compound

The biosynthesis of this compound, like other penaeidins, involves a series of precise post-translational modifications (PTMs) to convert the initial polypeptide chain into a functional, mature antimicrobial peptide. These modifications are crucial for the peptide's structure, stability, and biological activity.

The process begins with the translation of penaeidin mRNA into a prepropeptide. This precursor molecule contains a signal peptide at its N-terminus, which directs the nascent protein into the secretory pathway. researchgate.netresearchgate.net The first step in maturation is the proteolytic cleavage of this signal peptide by a signal peptidase, yielding the propeptide. researchgate.netifremer.fr

A defining characteristic of the penaeidin family, including this compound, is the formation of a stable tertiary structure through disulfide bond formation. The C-terminal domain of the peptide is rich in cysteine residues. mdpi.com Specifically, six conserved cysteine residues form three intramolecular disulfide bridges, which are essential for creating the correct folding and stability of the C-terminal domain. mdpi.comresearchgate.netnih.gov The mature Penaeidin-4 isoforms are notably the shortest among the penaeidin classes, typically consisting of 47 amino acids. nih.govmdpi.com

Further PTMs observed within the broader penaeidin family are also likely relevant to the maturation of this compound. One such modification is C-terminal amidation. This process often involves the enzymatic conversion of a C-terminal glycine (B1666218) residue, present in the propeptide, into a terminal amide group on the mature peptide. vliz.be The importance of this modification for Penaeidin-4 has been highlighted through chemical synthesis studies, where the intentional C-terminal amidation was necessary to produce a fully bioactive peptide comparable to the native form. nih.govmusc.edu Another PTM found in some penaeidins, such as Penaeidin-3, is the cyclization of an N-terminal glutamine residue to form pyroglutamic acid. vliz.bevliz.be While this has not been specifically confirmed for this compound, the diversity of PTMs across the penaeidin family suggests complex and specific maturation pathways for each isoform.

Once fully processed and matured, these active peptides are stored in the cytoplasmic granules of granular hemocytes, ready to be released upon immune stimulation. nih.gov

Biotechnological Production and Engineering Strategies for Penaeidin 4c

Recombinant Expression Systems for Penaeidin-4C Production

The production of this compound through recombinant DNA technology offers a scalable and controlled alternative to extraction from natural sources. Various expression systems are being investigated to achieve high yields of this bioactive peptide.

Optimization of Heterologous Expression in Prokaryotic Hosts (e.g., Escherichia coli)

Escherichia coli (E. coli) is a widely utilized prokaryotic host for recombinant protein production due to its rapid growth, well-understood genetics, and cost-effectiveness. vwr.comabyntek.com However, expressing antimicrobial peptides like this compound in E. coli can be challenging due to their potential toxicity to the host cells.

Strategies to optimize expression in E. coli often involve the use of expression vectors with strong, inducible promoters, such as the T7 promoter, which allows for high-level gene transcription upon induction with molecules like isopropyl β-D-1-thiogalactopyranoside (IPTG). abyntek.com To circumvent toxicity, this compound can be expressed as a fusion protein, where it is linked to a larger, more stable protein partner. This approach can enhance solubility and protect the host from the peptide's antimicrobial activity. Subsequent cleavage of the fusion tag is then required to release the active this compound.

Utilization of Eukaryotic Expression Systems (e.g., Yeast) for Functional this compound

Eukaryotic expression systems, such as the yeast Pichia pastoris and Saccharomyces cerevisiae, present an attractive alternative for producing complex proteins like this compound. vwr.comnexusacademicpublishers.com These systems are capable of performing post-translational modifications, such as disulfide bond formation, which are often crucial for the proper folding and biological activity of eukaryotic proteins. vwr.com The ability of yeast to secrete the recombinant protein into the culture medium can also simplify the purification process. nexusacademicpublishers.com Research has demonstrated the successful expression of functional recombinant penaeidins using yeast and insect-baculovirus expression systems, which, like yeast, can perform necessary post-translational modifications. nii.ac.jpvliz.be

Methodologies for Enhanced Yield and Bioactivity in Recombinant Production

Several methodologies are employed to increase the yield and ensure the bioactivity of recombinantly produced this compound. Optimizing fermentation conditions, such as temperature, pH, and media composition, is critical for maximizing cell growth and protein expression. wur.nl For intracellular expression, efficient cell lysis techniques are necessary to recover the peptide. Subsequent purification steps, often involving chromatography techniques like affinity chromatography, are essential to obtain a highly pure product. abyntek.com Maintaining the correct folding and disulfide bridging of the cysteine-rich domain is paramount for the peptide's antimicrobial function. ifremer.fr

Chemical Synthesis Methodologies for this compound and Its Structural Derivatives

Chemical synthesis offers a powerful approach for producing this compound and its analogs with high purity and the ability to incorporate non-natural amino acids. One successful method is native chemical ligation, where two unprotected peptide segments, one with a C-terminal thioester and the other with an N-terminal cysteine, are joined together. nih.gov This technique was used to synthesize Penaeidin-4-1 (Pen4-1), a representative of penaeidin class 4, by ligating its proline-rich N-terminal domain and its cysteine-rich C-terminal domain. nih.gov The resulting full-length peptide was then oxidized to form the correct disulfide bonds, yielding a bioactive molecule. nih.gov This synthetic approach allows for precise control over the peptide's structure and facilitates the creation of derivatives for structure-activity relationship studies. nih.gov

Peptide Engineering and Rational Design for Enhanced this compound Functionality

Peptide engineering aims to improve the natural properties of this compound, such as its antimicrobial potency, stability, and target specificity. By making targeted modifications to its amino acid sequence, researchers can create novel derivatives with enhanced functionalities.

Structure-Activity Relationship (SAR) Studies for Targeted Modifications

Structure-activity relationship (SAR) studies are fundamental to the rational design of improved this compound analogs. These studies involve systematically altering the peptide's structure and evaluating the impact on its biological activity. Penaeidins are characterized by a unique two-domain structure: an N-terminal proline-rich domain (PRD) and a C-terminal cysteine-rich domain (CRD) containing six conserved cysteine residues that form three disulfide bridges. vliz.beifremer.fr

Research on a class 4 penaeidin, Pen4-1, revealed that its proline-rich domain alone exhibited antimicrobial activity with the same target specificity as the full-length peptide against Gram-positive bacteria and fungi. nih.govnih.gov This finding suggests that the PRD is a key determinant of target specificity. nih.govnih.gov In contrast, the PRD of a class 3 penaeidin from a different shrimp species did not show independent activity, highlighting the functional divergence between penaeidin classes. nih.gov Such SAR studies provide valuable insights into the roles of different domains and specific residues, guiding the design of engineered this compound variants with tailored antimicrobial profiles.

Design and Construction of Amino acid Variants and Chimeric Peptides

Penaeidins are a unique family of antimicrobial peptides (AMPs) found in penaeid shrimp, characterized by a distinct structure composed of an N-terminal proline-rich domain (PRD) and a C-terminal cysteine-rich domain (CRD) containing six conserved cysteine residues that form three disulfide bonds. nih.govbiorxiv.orgmdpi.com This dual-domain structure has made them intriguing candidates for the design of amino acid variants and chimeric peptides to enhance their therapeutic potential.

Penaeidins are classified into different subgroups, including PEN2, PEN3, PEN4, and PEN5, based on their primary amino acid sequences. nih.govbiorxiv.org Notably, multiple subgroups can be found within a single shrimp species. For instance, Litopenaeus vannamei and Litopenaeus setiferus have been found to possess PEN2, PEN3, and PEN4 subgroups. nih.govbiorxiv.org

The proline-rich domain is a key determinant of the antimicrobial activity of penaeidins, and it is thought to function through a non-lytic mechanism that involves interacting with the 70S ribosome to disrupt protein synthesis. mdpi.com Research has shown that the PRD of Penaeidin-4 alone is an active antimicrobial peptide with the same target range as the full-length peptide, suggesting that this domain is sufficient to confer target specificity. nih.gov This finding opens up possibilities for creating smaller, yet effective, antimicrobial agents based on the PRD.

Table 1: Comparison of Penaeidin Domains and their Functions

Domain Key Characteristics Known or Hypothesized Function Reference
Proline-Rich Domain (PRD) High proline content Confers target specificity, disrupts protein synthesis. mdpi.comnih.gov
Cysteine-Rich Domain (CRD) Six conserved cysteine residues forming three disulfide bonds. Tandem or synergistic role with PRD, contributes to overall antimicrobial activity. nih.gov
Repeat (RPT) Domain Additional domain found in BigPEN. Function not yet fully elucidated, contributes to higher molecular weight. biorxiv.org

Strategies for Improving this compound Stability and Antimicrobial Potency

A significant challenge in the therapeutic application of peptides like this compound is their inherent instability. alliedacademies.org Peptides are susceptible to degradation by proteases, and their activity can be affected by environmental factors such as pH and temperature. alliedacademies.orgnih.gov Consequently, various strategies are being investigated to enhance the stability and antimicrobial potency of this compound.

Improving Stability:

Chemical Modifications: Altering the peptide's structure through chemical modifications is a common approach to improve stability. alliedacademies.org This can include the substitution of natural L-amino acids with D-amino acids, which can increase resistance to proteolytic degradation. researchgate.net Other modifications involve cyclization to reduce conformational flexibility and modifications at the N- and C-termini. alliedacademies.orgresearchgate.net

Amino Acid Composition: The unusual amino acid composition of some penaeidins, particularly in the proline-rich domain, may naturally confer resistance to proteases. plos.org This inherent stability is a desirable trait that can be further enhanced.

Encapsulation: Protecting the peptide from the external environment by encapsulating it in systems like liposomes or polymers can shield it from proteases and unfavorable conditions, thereby improving stability and bioavailability. alliedacademies.org

Enhancing Antimicrobial Potency:

Target Specificity: Penaeidin-4 has demonstrated a high level of potency against fungi. plos.org Specifically, a synthetic version of Penaeidin-4 isoform 1 (Pen4-1) was particularly effective against the pathogen Fusarium oxysporum. nih.gov This suggests that focusing on the specific strengths of different penaeidin classes can be a fruitful strategy.

Structural Modifications: Modifying the peptide's structure can enhance its antimicrobial activity. mdpi.com This can involve altering the charge and hydrophobicity to improve interaction with microbial membranes. mdpi.com For instance, the positive charge of many antimicrobial peptides facilitates electrostatic attraction to the negatively charged bacterial cell membrane. mdpi.com

Understanding the Mechanism of Action: Research into how penaeidins exert their antimicrobial effects is crucial for designing more potent variants. Studies have shown that some penaeidins can destroy bacterial cell structures and bind to bacterial DNA. nih.govresearchgate.net A deeper understanding of these mechanisms will enable more targeted and effective peptide design.

Table 2: Research Findings on Enhancing Penaeidin Potency

Research Focus Key Finding Implication for Potency Enhancement Reference
Target Specificity of Pen4-1 High efficacy against Fusarium oxysporum. Development of specialized antifungal agents. nih.gov
Proline-Rich Domain Activity The PRD of Pen4-1 is independently active. Design of smaller, potent antimicrobial peptides based on the PRD. nih.gov
Mechanism of Action Destruction of bacterial cell membrane and DNA binding. Engineering variants with enhanced membrane disruption or DNA interaction capabilities. nih.govresearchgate.net
Synergistic Activity Co-expression of multiple penaeidin families. Exploring combinations of different penaeidins or chimeric constructs for broader activity. researchgate.net

Evolutionary Biology and Comparative Genomics of Penaeidin 4c

Phylogenetic Relationships and Evolutionary Trajectories within the Broader Penaeidin Family

The penaeidin family is a diverse group of cationic, antimicrobial peptides originally discovered in penaeid shrimps. core.ac.uknih.gov They are characterized by a unique structure comprising an N-terminal proline-rich domain (PRD) and a C-terminal cysteine-rich domain (CRD) containing six conserved cysteine residues that form three disulfide bridges. core.ac.uknih.gov Based on amino acid sequence diversity, the family is primarily classified into four major groups: PEN-2, PEN-3, PEN-4, and PEN-5. core.ac.uknih.gov

Phylogenetic analyses based on nucleotide and amino acid sequences consistently demonstrate that these classes form distinct clusters, indicating divergence from a common ancestor. core.ac.ukresearchgate.netnih.gov The various classes of penaeidins likely arose before the speciation of modern shrimp, as multiple classes are often found expressed within a single individual shrimp. researchgate.net For example, Litopenaeus vannamei and Litopenaeus setiferus both express isoforms from the PEN-2, PEN-3, and PEN-4 classes. nih.govresearchgate.net

The Penaeidin-4 class, to which Penaeidin-4C belongs, holds a unique position in the evolutionary history of the family. It is composed of the shortest penaeidin isoforms, typically around 47 amino acids in the mature peptide, compared to the longer sequences of other classes like PEN-3. researchgate.netmdpi.comnih.gov Due to its high conservation across different shrimp species, the PEN-4 class is often considered a natural root for phylogenetic trees of the penaeidin family. nih.govscispace.com The proline-rich domain of class 4 penaeidins is also notably divergent from that of classes 2 and 3, suggesting a distinct evolutionary path and functional specialization. nih.govnih.gov

Penaeidin ClassKey CharacteristicsRepresentative Species
PEN-2 Originally grouped with PEN-1; MW between 5.5-6.6 kDa. mdpi.comL. vannamei, L. setiferus, L. schmitti researchgate.netnih.gov
PEN-3 Longest sequence among penaeidins (approx. 63 residues). researchgate.netL. vannamei, P. monodon, F. chinensis researchgate.net
PEN-4 Shortest isoforms (approx. 47 residues); highly conserved. researchgate.netnih.govL. vannamei, L. setiferus, L. schmitti core.ac.ukresearchgate.net
PEN-5 Identified in species like Fenneropenaeus chinensis. core.ac.ukF. chinensis core.ac.uk

Genetic Mechanisms Driving this compound Sequence Diversity

The remarkable diversity observed within the penaeidin family, including specific isoforms like this compound, is the result of powerful genetic mechanisms that allow shrimp to adapt to diverse pathogenic threats.

Gene duplication is a fundamental engine of evolution for the penaeidin family. core.ac.uknih.gov Phylogenetic evidence strongly supports that the multiple copies of penaeidins arose through gene duplication events, which allowed for the subsequent divergence and specialization of each class. core.ac.uknih.gov While each penaeidin class (PEN-2, PEN-3, PEN-4) is encoded by a unique gene, the diversity of isoforms within each class, such as Penaeidin-4a and this compound in L. vannamei, is generated by mechanisms like amino acid substitutions and deletions. core.ac.ukresearchgate.netnih.gov

This intra-class diversity may not stem from a large family of duplicated genes but rather from polymorphism at a single gene locus for each class. researchgate.net This suggests that allelic variation is a key contributor to the variety of penaeidin isoforms found within a shrimp population, providing a flexible and rapidly deployable defense system.

The diversification of the penaeidin gene family is not random; it is actively shaped by the environment through positive Darwinian selection. core.ac.uknih.gov This is evident from analyses of the ratio of non-synonymous (amino acid-changing) to synonymous (silent) nucleotide substitutions (ω). For many codon sites within the penaeidin genes, this ratio is significantly greater than one, which is a clear molecular signature of positive selection. core.ac.uknih.gov

This rapid adaptive evolution is thought to be a direct response to the constant pressure exerted by pathogens. nih.gov The accelerated rate of amino acid substitutions is particularly notable in the two key functional domains: the proline-rich domain (PRD) and the cysteine-rich domain (CRD). core.ac.uk This intense selection pressure drives the functional divergence of penaeidins, allowing them to counter a broad and ever-changing spectrum of microbial threats, particularly Gram-positive bacteria and fungi. core.ac.uknih.gov

Analysis of Gene Duplication Events and Isoform Generation

Comparative Genomic Analysis of this compound Homologs Across Diverse Crustacean Species

Comparative genomics reveals the distribution and conservation of this compound and its homologs across various crustacean species, shedding light on its evolutionary persistence. This compound itself is an isoform identified in the Pacific white shrimp, Litopenaeus vannamei. core.ac.ukuniprot.org Homologs belonging to the PEN-4 class have been found in closely related species, including the Atlantic white shrimp, Litopenaeus setiferus, and the southern white shrimp, Litopenaeus schmitti. core.ac.ukresearchgate.net

Sequence similarity analyses provide a quantitative measure of their evolutionary relationships. For instance, a penaeidin from the Indian white shrimp, Fenneropenaeus indicus, showed between 61% and 68% sequence similarity to the Penaeidin-4a and -4c isoforms of L. vannamei. nih.govresearchgate.net Despite this variation, the PEN-4 class is generally considered to be more highly conserved across species than other penaeidin classes, suggesting a fundamental and preserved role in the shrimp immune system. nih.govscispace.com

Penaeidin-4 HomologSpecies of OriginGenBank Accession No.
This compound Litopenaeus vannameiAAK77542 core.ac.uk
Penaeidin-4a Litopenaeus vannameiAAK77540 core.ac.uk
Penaeidin-4d Litopenaeus setiferusAAK83455 core.ac.uk
Penaeidin-4-1 Litopenaeus schmittiAAX58699 core.ac.uk

Evolutionary Implications for Innate Immunity in Marine Invertebrates

The evolution of the this compound peptide and the broader penaeidin family exemplifies a key strategy for survival in marine invertebrates, which rely solely on their innate immune system. aai.org Lacking the sophisticated adaptive immunity of vertebrates (e.g., B- and T-cells), crustaceans have evolved complex and diverse families of innate immune effectors like antimicrobial peptides. researchgate.netfrontiersin.org

The evolutionary trajectory of penaeidins—driven by gene duplication and intense positive selection—has furnished these animals with a vast and varied arsenal (B13267) of defense molecules from a limited number of genes. core.ac.uknih.gov This genetic plasticity allows them to engage in a co-evolutionary "arms race" with pathogens. As pathogens evolve to evade the host's defenses, the host's immune genes rapidly diversify to produce new variants capable of recognizing and neutralizing these threats.

The functional divergence among penaeidin classes, such as class 4 showing higher efficacy against fungi compared to class 3, is a direct outcome of this adaptive evolution. nih.govnih.gov This specialization ensures a multi-layered defense capable of targeting a wide range of microorganisms. Therefore, the study of this compound and its relatives provides a powerful model for understanding how marine invertebrates have successfully navigated pathogen-rich environments for millions of years through the dynamic evolution of their innate immune components. nih.govresearchgate.net

Advanced Investigative Methodologies in Penaeidin 4c Research

Molecular Cloning and Gene Sequencing Techniques for Penaeidin-4C Characterization

The journey into understanding this compound begins with the identification and characterization of its corresponding gene. Molecular cloning techniques are fundamental to this process. Researchers typically start by creating a cDNA library from the hemocytes of shrimp, the primary site of penaeidin synthesis. ifremer.frvliz.be Using reverse transcription PCR (RT-PCR) and rapid amplification of cDNA ends (RACE), the full-length cDNA sequence of the this compound gene can be obtained. nih.gov

Once cloned, the gene is sequenced to determine the precise order of its nucleotides. This sequence information is crucial as it reveals the open reading frame (ORF) that encodes the this compound peptide. nih.govresearchgate.net The deduced amino acid sequence provides initial insights into the peptide's properties, such as its size, charge, and the presence of characteristic domains like the proline-rich N-terminal domain and the cysteine-rich C-terminal domain. nih.govresearchgate.netresearchgate.net Sequence analysis also allows for comparison with other known penaeidins, helping to classify this compound within this diverse family of AMPs and to identify conserved regions and unique features. nih.govnih.govresearchgate.net

Quantitative Gene Expression Analysis (qPCR, RNA Interference, Reporter Gene Assays)

To understand the role of this compound in the shrimp's immune response, it is essential to quantify its gene expression levels under different conditions. Quantitative real-time PCR (qPCR) is a widely used method for this purpose. By measuring the amount of this compound mRNA in various tissues or in response to pathogenic challenges, researchers can determine where and when the gene is expressed. nih.govresearchgate.netnih.gov For instance, studies have shown that penaeidin gene expression is often upregulated in hemocytes following a bacterial or viral challenge, indicating its involvement in the innate immune defense. nih.govresearchgate.netnih.gov

RNA interference (RNAi) is another powerful technique used to investigate the function of this compound. By introducing double-stranded RNA (dsRNA) specific to the this compound gene, researchers can effectively silence its expression. nih.govbiorxiv.org Observing the shrimp's susceptibility to pathogens after gene silencing provides direct evidence of this compound's role in immunity. nih.govbiorxiv.org

Reporter gene assays, such as the dual-luciferase reporter assay, are employed to identify the regulatory elements and transcription factors that control this compound gene expression. nih.govbiorxiv.org These assays help to elucidate the signaling pathways that lead to the production of this important antimicrobial peptide. nih.govbiorxiv.org

Table 1: Methodologies for Quantitative Gene Expression Analysis of this compound

MethodologyApplication in this compound ResearchKey Findings
Quantitative Real-Time PCR (qPCR) Measures mRNA levels in different tissues and in response to pathogens. nih.govresearchgate.netnih.govReveals tissue-specific expression patterns and upregulation during immune challenge. nih.govresearchgate.netnih.gov
RNA Interference (RNAi) Silences gene expression to study the functional role in immunity. nih.govbiorxiv.orgDemonstrates the importance of the peptide in defending against specific pathogens. nih.govbiorxiv.org
Reporter Gene Assays Identifies regulatory elements and transcription factors. nih.govbiorxiv.orgElucidates the signaling pathways controlling gene expression. nih.govbiorxiv.org

Protein Purification and Biochemical Characterization Techniques for this compound

To study the biochemical properties and biological activities of this compound, it is necessary to obtain a pure sample of the peptide. This is typically achieved through recombinant protein expression and purification. The gene for this compound is often cloned into an expression vector, which is then introduced into a suitable host system, such as E. coli, for large-scale production.

The expressed peptide, often with an affinity tag (e.g., His-tag), is then purified from the host cell lysate using various chromatographic techniques. upenn.edu Affinity chromatography is a powerful one-step method that can achieve high purity. upenn.eduthermofisher.comcellculturecompany.com Other methods like ion exchange chromatography, which separates proteins based on charge, and size-exclusion chromatography, which separates them based on size, can also be employed for further purification. thermofisher.comcellculturecompany.com

Once purified, the biochemical characteristics of this compound are determined. Techniques like mass spectrometry are used to confirm the molecular weight of the peptide. ifremer.fr The three-dimensional structure of the peptide can be analyzed to understand the spatial arrangement of its domains, which is crucial for its function. nih.govresearchgate.net

In Vitro Antimicrobial and Antiviral Efficacy Assays and Their Standardization

A critical aspect of this compound research is the evaluation of its ability to inhibit or kill pathogens. In vitro antimicrobial and antiviral efficacy assays are the primary methods used for this purpose.

For antimicrobial activity, the minimum inhibitory concentration (MIC) is a key parameter that is determined using broth microdilution assays. nih.govfrontiersin.org In these assays, various concentrations of the purified this compound peptide are incubated with a specific concentration of bacteria or fungi, and the lowest concentration of the peptide that prevents visible growth is identified as the MIC. nih.govfrontiersin.org

To assess antiviral efficacy, several types of assays can be used. Plaque reduction assays measure the ability of the peptide to reduce the number of viral plaques (areas of cell death) in a cell monolayer. usu.edu Virus yield reduction assays quantify the inhibition of virus production in cell culture. usu.edu Standardization of these assays is crucial for obtaining reproducible and comparable results across different studies and laboratories. nih.govcriver.com This includes using standardized virus strains, cell lines, and assay conditions. nih.govnih.gov

Immunological Assays, Including Immunocytochemistry and Binding Studies (e.g., Chitin, LPS, Viral Proteins)

Immunological assays are employed to understand how this compound interacts with pathogens and host components. Immunocytochemistry can be used to visualize the localization of this compound within shrimp hemocytes, providing insights into its storage and release mechanisms. nih.gov

Binding studies are essential to identify the molecular targets of this compound. Chitin-binding assays have shown that penaeidins can bind to chitin, a major component of fungal cell walls and the shrimp's own cuticle, which may facilitate their localization to sites of infection. nih.gov Enzyme-linked immunosorbent assays (ELISAs) and pull-down assays can be used to investigate the binding of this compound to microbial components like lipopolysaccharide (LPS) from Gram-negative bacteria. nih.gov Furthermore, these assays can reveal interactions with specific viral proteins, which is crucial for understanding the mechanism of its antiviral activity. nih.govbiorxiv.org For instance, studies have shown that penaeidins can interact with viral envelope proteins, potentially blocking viral entry into host cells. nih.govbiorxiv.org

Genetic Engineering Approaches in Model Organisms, such as Plant Transgenesis for Disease Resistance

The potent antimicrobial properties of this compound have led to its exploration as a candidate for enhancing disease resistance in other organisms through genetic engineering. A notable example is plant transgenesis. nih.govplos.org The gene encoding this compound can be introduced into the genome of plants, leading to the expression of the peptide in plant tissues. nih.govmst.edu

The efficacy of this approach is evaluated by challenging the transgenic plants with pathogenic fungi or bacteria. scirp.org Studies have demonstrated that transgenic plants expressing this compound exhibit significantly enhanced resistance to various fungal diseases. nih.govplos.org This approach holds promise for developing crops with improved resilience to economically important plant pathogens. scirp.orgresearchgate.net

Table 2: Genetic Engineering of this compound for Disease Resistance in Plants

Model OrganismPathogen(s)Outcome
Creeping Bentgrass Sclerotinia homoeocarpa (dollar spot), Rhizoctonia solani (brown patch)Enhanced resistance to fungal diseases. nih.govplos.org
Tobacco Sclerotinia sclerotiorum, Rhizoctonia solaniSubstantial resistance to fungal infections. scirp.org

Application of Advanced Bioinformatic and Computational Tools for Peptide Analysis and Prediction

Bioinformatic and computational tools play an indispensable role in modern this compound research. From the initial gene identification to the prediction of peptide structure and function, these tools accelerate and guide experimental work. Sequence alignment tools are used to compare the this compound sequence with other known peptides in databases, helping to identify conserved domains and predict its family classification. nih.govresearchgate.netresearchgate.net

Software for predicting the physicochemical properties of the peptide, such as its molecular weight, isoelectric point, and hydrophobicity, provides valuable information for its purification and characterization. nih.govresearchgate.net Homology modeling and other computational structure prediction methods are used to generate three-dimensional models of this compound, which can help in understanding its structure-function relationships. nih.govresearchgate.net Furthermore, bioinformatics can be used to analyze large datasets from gene expression studies (transcriptomics) and protein abundance studies (proteomics) to gain a systems-level understanding of the role of this compound in the shrimp's immune response. mdpi.com

Emerging Research Applications and Potential Translational Avenues of Penaeidin 4c

Strategic Applications in Aquaculture Disease Management

The intensification of shrimp aquaculture has been consistently challenged by disease outbreaks, which cause significant economic losses globally. lajar.cl Penaeid shrimp rely solely on an innate immune system to combat pathogens, and antimicrobial peptides like Penaeidin-4C are crucial components of this defense. lajar.clnih.gov The exploration of this compound's role in shrimp immunity is paving the way for innovative disease control strategies.

Research indicates that penaeidins are vital for the defense against major shrimp pathogens. Studies have shown that the expression of Penaeidin-4 is significantly upregulated in economically important species like Litopenaeus vannamei (Pacific white shrimp) and Fenneropenaeus indicus following infection with pathogenic bacteria such as Vibrio parahaemolyticus and Vibrio harveyi. researchgate.netplos.org Vibrio species are responsible for devastating diseases like Acute Hepatopancreatic Necrosis Disease (AHPND). researchgate.netnih.gov

Furthermore, investigations into viral pathogens have revealed a similar protective role. During the early stages of White Spot Syndrome Virus (WSSV) infection in L. vannamei, expression levels of penaeidins, including Penaeidin-4, are significantly induced in the hemocytes (blood cells). researchgate.net Experimental knockdown of the Penaeidin-4 gene using RNA interference resulted in higher viral loads and increased susceptibility of the shrimp to WSSV. Conversely, the survival rate of infected shrimp could be improved by injecting recombinant penaeidins, demonstrating their direct antiviral contribution. researchgate.net These findings underscore the potential of strategies aimed at boosting the endogenous levels or exogenous application of this compound to enhance disease resistance in commercial shrimp farming. biorxiv.org

Table 1: Documented Role of Penaeidin-4 in Shrimp Pathogen Defense

Shrimp SpeciesPathogenObserved Effect of Penaeidin-4Reference
Litopenaeus vannameiVibrio parahaemolyticus (AHPND)Upregulation of gene expression in response to infection. researchgate.net
Fenneropenaeus indicusVibrio harveyiUpregulation of gene expression in response to infection. researchgate.net
Litopenaeus vannameiWhite Spot Syndrome Virus (WSSV)Gene expression induced upon infection; gene knockdown increases susceptibility. researchgate.net
Litopenaeus stylirostrisVibrio penaeicidaInvolvement in defense reactions; peptide colocalized with bacteria at infection sites. nih.gov

Building on the understanding of this compound's role in shrimp immunity, researchers are exploring novel strategies for pathogen control that move beyond traditional and often problematic antibiotic use. nih.govfao.org One promising avenue is the use of probiotics. Studies have shown that the oral administration of certain probiotic strains, such as Bacillus licheniformis, can significantly upregulate the expression of key immune-related genes in L. vannamei, including Penaeidin-4. researchgate.net This enhanced gene expression correlates with increased resistance against V. parahaemolyticus-induced AHPND. researchgate.net This approach represents a sustainable method to stimulate the shrimp's own defense mechanisms.

Another strategy involves the development of shrimp feeds or water additives containing immune-enhancing compounds. google.com While direct application of recombinant this compound is a possibility, leveraging its gene as a biomarker for selecting disease-resistant shrimp broodstock is a key genetic approach. biorxiv.org By selecting for families of shrimp that naturally exhibit higher expression of this compound and other immune genes, it is possible to breed strains with inherent, improved resistance to common diseases. biorxiv.org

Enhancement of Disease Resistance in Economically Important Cultured Shrimp Species

Agricultural Applications: Engineering Plant Disease Resistance

The potent antifungal properties of this compound have attracted interest in the field of agriculture, where fungal diseases are a major cause of crop loss. nih.gov The peptide's mechanism of action and its genetic tractability make it a strong candidate for developing disease-resistant crops through genetic engineering. researchgate.net

A landmark study demonstrated the successful application of a penaeidin gene for enhancing plant disease resistance. nih.gov Researchers introduced the gene encoding Penaeidin4-1 (an isoform from the Atlantic white shrimp, Litopenaeus setiferus) into creeping bentgrass (Agrostis stolonifera), an economically important turfgrass species. nih.gov The resulting transgenic plants expressing the penaeidin gene exhibited significantly enhanced resistance to two major fungal pathogens: Sclerotinia homoeocarpa, the cause of dollar spot, and Rhizoctonia solani, the cause of brown patch. nih.gov Disease ratings in the transgenic lines were reduced by over 50% compared to control plants. nih.gov

This research provides a clear proof-of-concept that a gene for an antimicrobial peptide from a marine invertebrate can be functionally expressed in a plant to confer robust resistance against fungal diseases. nih.govfrontiersin.org This success opens the door for engineering similar resistance in a wide array of other crop species, such as rice, wheat, and tomato, which are susceptible to devastating fungal pathogens. journalmrji.comnih.gov

Table 2: Efficacy of Transgenic Expression of Penaeidin4-1 in Creeping Bentgrass

Fungal PathogenDiseaseObserved Outcome in Transgenic PlantsReference
Rhizoctonia solaniBrown PatchLesion diameter reduced by 30% - 43% compared to controls. nih.gov
Sclerotinia homoeocarpaDollar SpotDisease ratings reduced by more than 50% compared to controls. nih.gov

Understanding how this compound inhibits fungal pathogens is critical for its effective application in agriculture. nih.govplantarc.com Studies on synthetic Penaeidin4-1 have shown it to be particularly effective against the broad-spectrum plant pathogen Fusarium oxysporum. nih.gov The peptide's mechanism is not simply fungicidal; at inhibitory concentrations, it has a complex effect on fungal growth, leading to the suppression of spore formation. nih.gov This inhibition of sporulation is significant, as it could prevent the spread and reinfection of fungal diseases in the field. nih.gov

A key structural feature of penaeidins is their two-domain composition: a proline-rich domain (PRD) and a cysteine-rich domain (CRD). nih.govnih.gov Intriguingly, research has demonstrated that for Penaeidin-4, the isolated PRD alone exhibits a similar level of antimicrobial activity against F. oxysporum as the full-length peptide. nih.gov This finding suggests that the complex, disulfide-bonded structure of the CRD may not be essential for its primary antifungal function, a discovery that has significant implications for the design of simpler, yet effective, derivatives for agricultural use. nih.govnih.gov This contrasts with other penaeidin classes where both domains are often required for maximum activity. ntou.edu.tw The defense mechanism in transgenic plants involves the production of this peptide, which then directly targets the invading fungi, inhibiting their growth and reproduction. nih.govnumberanalytics.com

Genetic Engineering of Crop Species with this compound for Enhanced Fungal Disease Control

Exploration for the Development of Novel Antimicrobial Agents: Peptidomimetics and Derivatives

The native structure of peptides can present challenges for therapeutic or commercial development, including stability and cost of production. Consequently, there is significant interest in developing peptidomimetics and smaller derivatives of this compound that retain or even enhance its antimicrobial activity. beilstein-journals.org

Research has shown that chemically synthesized versions of Penaeidin-4 are functionally active, validating their potential as a basis for new antimicrobial agents. nih.govntou.edu.tw The discovery that the proline-rich domain (PRD) of Penaeidin-4 by itself possesses potent antifungal and, at higher concentrations, bactericidal activity is a pivotal finding. nih.govntou.edu.tw This suggests that the PRD can serve as a scaffold for designing new, smaller antimicrobial molecules. These derivatives could be easier and more cost-effective to synthesize than the full-length peptide. nih.gov

The target specificity of different penaeidin classes is correlated with variations in their domain sequences. nih.gov This provides a roadmap for creating derivatives with tailored antimicrobial spectra. By modifying the amino acid sequence of the Penaeidin-4 PRD, it may be possible to design novel peptides with enhanced potency against specific, high-priority pathogens in agriculture or aquaculture. beilstein-journals.org The development of such derivatives and peptidomimetics represents a promising translational avenue for the unique biological activity of this compound.

Q & A

Q. What methodologies resolve conflicting data on this compound’s stability under physiological conditions?

  • Methodological Answer :
  • Conduct stability assays in simulated hemolymph (pH 7.4, 25°C) and analyze degradation via HPLC-MS over time .
  • Compare thermal stability using differential scanning calorimetry (DSC) and correlate with structural simulations .
  • Address contradictions by publishing raw datasets and experimental protocols for independent verification .

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